molecular formula C7H5FN4S B185367 1-(4-fluorophenyl)-1H-tetrazole-5-thiol CAS No. 1544-79-2

1-(4-fluorophenyl)-1H-tetrazole-5-thiol

Cat. No. B185367
CAS RN: 1544-79-2
M. Wt: 196.21 g/mol
InChI Key: SJCRPJPNUXPIPX-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-1H-tetrazole-5-thiol” is likely to be an organic compound containing a tetrazole ring, a thiol group, and a fluorophenyl group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The thiol group (-SH) is an organosulfur compound that is the sulfur analogue of an alcohol (-OH) group . The fluorophenyl group refers to a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl group with a tetrazole containing a reactive site for substitution . The thiol group could be introduced through a subsequent reaction, possibly involving a sulfur-containing reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a thiol group, and a fluorophenyl group . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole ring, the thiol group, and the fluorophenyl group . Each of these groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tetrazole ring, the thiol group, and the fluorophenyl group . For example, the presence of the fluorine atom could influence the compound’s reactivity and stability .

Scientific Research Applications

1. Crystal Structure Analysis

The molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) have been extensively studied. These structures reveal important insights into the nonplanar structure of the free ligand, its hydrogen-bonded dimers in the crystal, and the chain structure when complexed with cadmium(II) (Askerov et al., 2018).

2. Chemical Synthesis and Reactions

1-Phenyl-1H-tetrazole-5-thiol has been utilized in regioselective formal hydroamination of styrenes, demonstrating its role in creating tetrazolothione moieties in an atom-economical manner (Savolainen et al., 2014). Additionally, novel 1-phenyl-1h-tetrazole-5-thiol derivatives have been synthesized and characterized, showcasing its applicability in creating new compounds with high yield and potential biological activities (Mekky & Thamir, 2019).

3. Antimicrobial and Antioxidant Properties

Recent studies have demonstrated the potential of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives in exhibiting significant antimicrobial and antioxidant properties. Compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol have been identified as broad-spectrum antimicrobial agents (Yarmohammadi et al., 2020).

4. Molecular Synthesis and Analysis

The synthesis of di- and triorganotin(IV) derivatives with 1-phenyl-1H-tetrazole-5-thiol has been explored, providing insights into molecular structures and interactions through IR, NMR spectroscopy, and X-ray diffractometry (Cea‐Olivares et al., 1994).

5. Anti-Corrosion Mechanisms

Tetrazole derivatives like 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol have been studied for their corrosion inhibition properties on metals in acidic mediums, providing valuable information on their protective mechanisms and efficacy (Tan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, compounds containing fluorine can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The future research directions for this compound would depend on its potential applications . For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(4-fluorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRPJPNUXPIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355570
Record name 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-tetrazole-5-thiol

CAS RN

1544-79-2
Record name 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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